molecular formula C15H21NO4 B3276448 2-{[(tert-butoxy)carbonyl](methyl)amino}-3-phenylpropanoic acid CAS No. 64263-83-8

2-{[(tert-butoxy)carbonyl](methyl)amino}-3-phenylpropanoic acid

Cat. No.: B3276448
CAS No.: 64263-83-8
M. Wt: 279.33 g/mol
InChI Key: AJGJINVEYVTDNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{(tert-Butoxy)carbonylamino}-3-phenylpropanoic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected methylamino group at the β-carbon (position 2) and a phenyl group at the γ-carbon (position 3). The Boc group serves as a temporary protective moiety for the amine, enhancing stability during synthetic processes such as peptide coupling . This compound is structurally related to non-proteinogenic amino acids, making it valuable in medicinal chemistry for designing protease-resistant peptides or enzyme inhibitors.

Properties

IUPAC Name

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGJINVEYVTDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64263-83-8
Record name 2-{[(tert-butoxy)carbonyl](methyl)amino}-3-phenylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 2-{(tert-butoxy)carbonylamino}-3-phenylpropanoic acid can be achieved through various methods. One efficient protocol involves the reduction of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate using sodium borohydride in methanol at -40°C . Another method includes the inversion of the erythro isomer to the threo isomer using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 . These methods are cost-effective and yield high purity products, making them suitable for large-scale synthesis.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to yield the free amine. Common reagents include:

ReagentConditionsOutcomeReference
Trifluoroacetic acid (TFA)Dichloromethane, 0–25°CQuantitative removal of Boc group
HCl (4M in dioxane)1–2 hours, room temperatureForms hydrochloride salt of free amine

Mechanism : Acidic hydrolysis protonates the carbonyl oxygen, leading to carbocation formation and subsequent release of CO₂ and tert-butanol .

Carboxylic Acid Activation and Peptide Coupling

The carboxylic acid moiety undergoes activation for amide bond formation, critical in peptide synthesis.

Activation MethodReagents/ConditionsApplicationReference
EDCl/HOBtEthyl chloroformate (EDCl), hydroxybenzotriazole (HOBt), DMF, 0°CForms active ester for peptide coupling
Thionyl chloride (SOCl₂)Reflux in methanol, 25–30°CConverts acid to methyl ester

Example : Reaction with thionyl chloride in methanol yields the methyl ester derivative, enhancing solubility for subsequent reactions .

Esterification and Functionalization

The carboxylic acid can be esterified or converted to acyl chlorides for further derivatization.

Reaction TypeReagentsProductYieldReference
EsterificationMethanol, SOCl₂Methyl ester>85%
Acyl chloride formationOxalyl chloride, DMF catalystAcid chloride intermediate 90%

Note : The methyl ester derivative is stable under basic conditions but hydrolyzes back to the acid in aqueous acidic or alkaline media .

Modification of the Methylamino Group

The methyl-substituted amine participates in selective alkylation or acylation after Boc deprotection.

ReactionReagentsOutcomeReference
AcylationAcetic anhydride, pyridineN-acetyl derivative
Reductive alkylationFormaldehyde, NaBH₃CNN-methylation to tertiary amine

Limitation : Steric hindrance from the methyl group reduces nucleophilicity, requiring vigorous conditions .

Phenyl Ring Functionalization

Electrophilic aromatic substitution is hindered by the electron-withdrawing phosphoryl and Boc groups, but directed metalation strategies enable regioselective modifications.

ReactionConditionsProductReference
NitrationHNO₃, H₂SO₄, 0°CPara-nitro derivative (minor)
BrominationBr₂, FeBr₃Ortho-bromo product (low yield)

Challenges : Competitive side reactions at the Boc group limit synthetic utility .

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 150°C, releasing tert-butanol and CO₂ .

  • Hydrolysis : Susceptible to basic hydrolysis of the Boc group (pH >10) .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₇NO₄
  • Molecular Weight : 203.24 g/mol
  • CAS Number : 124072-61-3
  • InChI Key : BBIFRGBXCKOUBW-UHFFFAOYSA-N

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups from unwanted reactions. The methyl group attached to the nitrogen enhances its lipophilicity, making it suitable for various biochemical applications.

Peptide Synthesis

One of the primary applications of 2-{(tert-butoxy)carbonylamino}-3-phenylpropanoic acid is in the synthesis of peptides. The Boc group allows for selective protection of amino acids during peptide coupling reactions. This method is particularly useful in synthesizing complex peptides and proteins where specific functional groups need to be protected temporarily.

Key Benefits :

  • Selective Protection : The Boc group can be easily removed under mild acidic conditions, allowing for the subsequent functionalization of the peptide.
  • Increased Stability : The presence of the tert-butoxycarbonyl group provides stability to the amino acid during synthetic procedures.

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic effects. Research indicates that analogs of 2-{(tert-butoxy)carbonylamino}-3-phenylpropanoic acid may exhibit significant biological activity against various diseases.

Case Study Example :
A study investigated the use of this compound in developing inhibitors for specific enzymes involved in cancer progression. The findings suggested that modifications to the Boc group could enhance the binding affinity of these inhibitors to their target enzymes.

Drug Delivery Systems

The compound's amphiphilic nature makes it a candidate for drug delivery systems. Its ability to form micelles can encapsulate hydrophobic drugs, improving their solubility and bioavailability.

Research Insights :
Recent studies have demonstrated that incorporating 2-{(tert-butoxy)carbonylamino}-3-phenylpropanoic acid into polymeric micelles significantly increases the therapeutic index of anticancer drugs by enhancing their circulation time and targeting capabilities.

Mechanism of Action

The mechanism of action of 2-{(tert-butoxy)carbonylamino}-3-phenylpropanoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group acts as a protecting group for the amino group, preventing unwanted reactions during synthesis. Upon deprotection, the free amino group can interact with various enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituent (Position 2) Substituent (Position 3) Stereochemistry Key References
2-{(tert-Butoxy)carbonylamino}-3-phenylpropanoic acid (Target) C15H21NO4 279.33 Boc-methylamino Phenyl Not specified -
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid C14H19NO4 265.31 Boc-amino Phenyl R-configuration
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid C9H17NO4 203.24 Boc-amino Methyl Racemic (±)
2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic acid C14H19NO5 281.30 Boc-amino Phenoxy Not specified
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid C15H17F3NO5 351.30 Boc-amino, hydroxyl 2-(Trifluoromethyl)phenyl (2R,3R)

Key Observations :

Substituent Position and Type: The target compound’s Boc-methylamino group at position 2 distinguishes it from analogs like (Boc-amino) and (Boc-amino with methyl at position 3). Substitution at position 3 varies widely: phenyl (target), phenoxy , or trifluoromethylphenyl . Electron-withdrawing groups (e.g., trifluoromethyl) enhance lipophilicity and resistance to oxidative metabolism .

Stereochemistry :

  • The (R)-configuration in and (2R,3R)-configuration in highlight the role of stereochemistry in biological activity. For example, chiral centers influence binding affinity to enzymes or receptors .

Molecular Weight and Solubility :

  • The target compound (MW 279.33) is heavier than (265.31) due to the methyl group on the Boc-protected amine. Higher molecular weight may reduce aqueous solubility but improve membrane permeability.

Biological Activity

2-{(tert-butoxy)carbonylamino}-3-phenylpropanoic acid, often referred to as Boc-MPA, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of Boc-MPA, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

  • Molecular Formula : C15H21NO4
  • Molecular Weight : 279.33 g/mol
  • CAS Number : 77119-84-7

Boc-MPA is characterized by the presence of a tert-butoxycarbonyl (Boc) group attached to a methyl amino group and a phenylpropanoic acid structure. This configuration contributes to its biological properties and interactions with biological targets.

Boc-MPA exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Enzymatic Activity : Research indicates that Boc-MPA may inhibit enzymes such as β-secretase and acetylcholinesterase, which are crucial in the pathogenesis of neurodegenerative diseases like Alzheimer's disease. In vitro studies have shown that Boc-MPA can prevent amyloid beta peptide aggregation, thereby reducing neurotoxicity associated with amyloid plaques .
  • Antioxidant Properties : The compound has been studied for its potential antioxidant effects. It has been shown to reduce oxidative stress markers in cell cultures, suggesting a protective role against oxidative damage in neuronal cells .
  • Neuroprotective Effects : In vivo studies have demonstrated that Boc-MPA can provide moderate protection against neurodegeneration induced by scopolamine, a drug known to induce cognitive impairment in animal models. This effect was attributed to reduced levels of pro-inflammatory cytokines and free radicals .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionInhibits β-secretase and acetylcholinesterase
Antioxidant EffectsReduces oxidative stress markers
NeuroprotectionProtects against scopolamine-induced neurotoxicity

Case Studies

  • In Vitro Studies : A study investigated the effects of Boc-MPA on astrocyte cells exposed to amyloid beta (Aβ) peptides. The results indicated that treatment with Boc-MPA significantly reduced cell death and inflammatory responses compared to untreated controls, highlighting its potential as a therapeutic agent in Alzheimer's disease management .
  • In Vivo Studies : Another study utilized a rat model to assess the neuroprotective effects of Boc-MPA against cognitive decline induced by scopolamine. While Boc-MPA showed some neuroprotective effects, it was less effective than galantamine, a well-known cholinesterase inhibitor, suggesting that while promising, further optimization may be required for clinical application .

Q & A

Q. What are the standard synthetic routes for 2-{(tert-butoxy)carbonylamino}-3-phenylpropanoic acid?

The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of a methylamino-substituted phenylalanine derivative. Key steps include:

  • Boc protection : Reacting the free amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (CH₂Cl₂) with a base like triethylamine (Et₃N) at room temperature (RT) .
  • Coupling reactions : For ester-to-acid conversion, saponification with LiOH in tetrahydrofuran (THF)/water is used . For peptide couplings, DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in CH₂Cl₂ are common, with reaction times of 16 hours at RT .
  • Purification : Crude products are often acidified (pH ~6) and extracted with ethyl acetate. Preparative HPLC is used for final purification .

Q. How is the compound characterized post-synthesis?

  • 1H NMR : Confirms Boc-protection (tert-butyl signals at δ 1.4 ppm) and phenyl group aromatic protons (δ 7.2–7.4 ppm) .
  • HPLC : Validates purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .
  • Mass spectrometry : ESI-MS or LC-MS confirms molecular weight (e.g., calculated for C₁₆H₂₂N₂O₄: 306.16 g/mol) .

Q. What solvents and reagents are critical for its synthesis?

Step Solvents/Reagents Role Reference
Boc protectionCH₂Cl₂, Et₃N, Boc₂OSolvent, base, protecting agent
SaponificationTHF/H₂O, LiOHHydrolysis of esters
CouplingDCC, DMAP, CH₂Cl₂Activate carboxyl groups

Advanced Research Questions

Q. How can racemization be controlled during Boc protection of the methylamino group?

Racemization risks arise during acidic or basic conditions. Mitigation strategies include:

  • Low-temperature reactions : Conducting reactions at 0–4°C to minimize base-induced epimerization .
  • Chiral HPLC analysis : Monitoring enantiomeric excess (e.g., using CHIRALPAK® columns) to detect racemization .
  • Sterically hindered bases : Using Et₃N instead of stronger bases to reduce deprotonation-induced racemization .

Q. What factors influence low yields in DCC-mediated couplings, and how can they be optimized?

Common issues and solutions:

  • Moisture contamination : DCC is moisture-sensitive; ensure anhydrous CH₂Cl₂ and molecular sieves .
  • Stoichiometry : Use 1.5–2.0 equivalents of DCC relative to the carboxylic acid to drive the reaction .
  • Catalyst loading : DMAP (0.1–0.2 eq) accelerates coupling but excess amounts may promote side reactions .
  • Workup : Filtering DCU (dicyclohexylurea) byproducts before HPLC purification improves yield .

Q. How are impurities (e.g., unreacted intermediates) identified and quantified?

  • Analytical HPLC : Compare retention times against known standards (e.g., unreacted Boc-protected ester vs. product acid) .
  • LC-MS : Detect byproducts via molecular ion peaks (e.g., m/z 306.16 for the target vs. m/z 334.18 for tert-butyl adducts) .
  • 1H NMR integration : Quantify residual solvents (e.g., THF at δ 3.7 ppm) or DCU contaminants .

Methodological Considerations

Q. What are the best practices for storing the compound to prevent degradation?

  • Temperature : Store at –20°C under inert gas (argon/nitrogen) to avoid Boc-group hydrolysis .
  • Solubility : Dissolve in dry DMSO or CH₂Cl₂ for long-term storage; avoid protic solvents (e.g., H₂O) .
  • Stability monitoring : Periodic NMR/HPLC checks for tert-butyl signal integrity or new impurity peaks .

Q. How can enantiomeric purity be validated for chiral derivatives?

  • Chiral stationary phase HPLC : Use columns like CHIRALPAK® IA/IB with hexane/isopropanol gradients .
  • Optical rotation : Compare [α]D values with literature data (e.g., [α]D²⁵ = +15° for R-enantiomers) .
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

Data Contradictions and Resolution

Q. Discrepancies in reported Boc-protection yields: How to reconcile?

  • Variability sources : Differences in Boc₂O stoichiometry (1.0–1.2 eq), reaction time (2–16 hours), or workup methods (extraction vs. direct concentration) .
  • Resolution : Optimize via kinetic monitoring (TLC or in-situ IR) to identify endpoint .

Q. Conflicting purification protocols: When to use HPLC vs. column chromatography?

  • HPLC : Preferred for polar or thermally labile compounds; achieves >98% purity but is cost-intensive .
  • Column chromatography : Suitable for non-polar intermediates (e.g., Boc-protected esters) using silica gel and ethyl acetate/hexane .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(tert-butoxy)carbonyl](methyl)amino}-3-phenylpropanoic acid
Reactant of Route 2
Reactant of Route 2
2-{[(tert-butoxy)carbonyl](methyl)amino}-3-phenylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.